Acetamide, N-(2-((1-butyl-4,5-dicyano-1H-imidazol-2-yl)azo)-5-(dibutylamino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-((1-butyl-4,5-dicyano-1H-imidazol-2-yl)azo)-5-(dibutylamino)phenyl)- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-((1-butyl-4,5-dicyano-1H-imidazol-2-yl)azo)-5-(dibutylamino)phenyl)- typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde.
Introduction of the Butyl and Cyano Groups: The butyl and cyano groups are introduced through alkylation and nitrile formation reactions.
Azo Coupling Reaction: The azo group is introduced by coupling the imidazole derivative with a diazonium salt derived from aniline.
Acetamide Formation: The final step involves the acylation of the azo compound with acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso and nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology
It may be used in biological staining techniques due to its vivid color properties.
Medicine
Industry
Used in the production of dyes, pigments, and as an intermediate in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The azo group can participate in electron transfer reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2-((1-butyl-4,5-dicyano-1H-imidazol-2-yl)azo)-5-(diethylamino)phenyl)
- Acetamide, N-(2-((1-butyl-4,5-dicyano-1H-imidazol-2-yl)azo)-5-(dimethylamino)phenyl)
Uniqueness
The unique combination of butyl, cyano, and dibutylamino groups in the compound provides distinct chemical and physical properties, making it suitable for specific applications in dyes and pigments.
Properties
CAS No. |
107689-03-2 |
---|---|
Molecular Formula |
C25H34N8O |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-[2-[(1-butyl-4,5-dicyanoimidazol-2-yl)diazenyl]-5-(dibutylamino)phenyl]acetamide |
InChI |
InChI=1S/C25H34N8O/c1-5-8-13-32(14-9-6-2)20-11-12-21(22(16-20)28-19(4)34)30-31-25-29-23(17-26)24(18-27)33(25)15-10-7-3/h11-12,16H,5-10,13-15H2,1-4H3,(H,28,34) |
InChI Key |
IUCPKGKRKZUBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(N=C1N=NC2=C(C=C(C=C2)N(CCCC)CCCC)NC(=O)C)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.